molecular formula C10H14ClNO B1422979 4-(Cyclopropylmethoxy)aniline hydrochloride CAS No. 1158573-73-9

4-(Cyclopropylmethoxy)aniline hydrochloride

Cat. No.: B1422979
CAS No.: 1158573-73-9
M. Wt: 199.68 g/mol
InChI Key: JIMPZGMCJJZHCX-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)aniline hydrochloride, also known as CPM hydrochloride, is a chemical compound with the molecular formula C10H13NO·HCl . It has a molecular weight of 199.68 g/mol . The compound is in powder form and is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO.ClH/c11-9-3-5-10(6-4-9)12-7-8-1-2-8;/h3-6,8H,1-2,7,11H2;1H . This indicates the presence of a cyclopropyl group, a methoxy group, and an aniline group in the molecule.


Physical and Chemical Properties Analysis

This compound is a powder that is typically stored at room temperature . It has a molecular weight of 199.68 g/mol . The compound has a defined atom stereocenter count of 0, a covalently-bonded unit count of 2, and a rotatable bond count of 3 .

Scientific Research Applications

Synthesis of Polymeric Films with Fluorescent Properties

Research by Buruianǎ et al. (2005) focused on the synthesis of three new o-hydroxy Schiff bases used as quaternization agents for a polyetherurethane precursor to obtain polymeric films with fluorescent properties. The study investigated the structure and photochromic mechanism of the salicylideneanil units, demonstrating the potential of aniline derivatives in developing materials with novel optical properties (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005).

Antimicrobial Activity of Novel Derivatives

Habib, Hassan, and El‐Mekabaty (2013) synthesized novel quinazolinone derivatives from aniline and other aromatic amines, demonstrating their antimicrobial activity. This research highlights the pharmaceutical applications of aniline derivatives, specifically in developing new antimicrobials (Habib, Hassan, & El‐Mekabaty, 2013).

Development of Dendrimers for Supramolecular Chemistry

Morar et al. (2018) explored the use of 4-(n-Octyloxy)aniline in the synthesis and structure of novel G-2 melamine-based dendrimers. The research demonstrated the critical influence of the dendritic construction's nature on the ability of dendrimers to self-organize in solution and self-assemble in the solid state, suggesting applications in nanotechnology and materials science (Morar, Lameiras, Bende, Katona, Gál, & Darabantu, 2018).

Electrocatalytic Oxidation for Environmental Remediation

Li, Wang, Zhou, and Ni (2003) studied the degradation of aniline solutions by electrocatalytic oxidation, identifying intermediates and proposing a pathway for aniline degradation to CO2. This research is pertinent to environmental science, specifically in treating wastewater and removing toxic substances (Li, Wang, Zhou, & Ni, 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-(cyclopropylmethoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c11-9-3-5-10(6-4-9)12-7-8-1-2-8;/h3-6,8H,1-2,7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMPZGMCJJZHCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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